molecular formula C8H10Cl2N2O B1484770 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol CAS No. 1861868-33-8

1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol

Cat. No.: B1484770
CAS No.: 1861868-33-8
M. Wt: 221.08 g/mol
InChI Key: GXJJGDFVCMXKKQ-UHFFFAOYSA-N
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Description

1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol is a chemical compound that features a cyclobutanol ring substituted with a 4,5-dichloroimidazole group

Biochemical Analysis

Biochemical Properties

1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways in which they are involved .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. In vitro studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term effects on cellular function include alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating a narrow therapeutic window for this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, affecting metabolic flux and metabolite levels . These interactions can lead to the formation of reactive metabolites, which may contribute to its pharmacological or toxicological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . This interaction affects its localization and accumulation within different tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol typically involves the following steps:

  • Formation of 4,5-dichloroimidazole: This can be achieved through the reaction of imidazole with chlorine gas under controlled conditions.

  • Cycloaddition Reaction: The dichloroimidazole is then reacted with a cyclobutanone derivative in the presence of a suitable catalyst to form the cyclobutanol ring.

  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized.

Chemical Reactions Analysis

Types of Reactions: 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The cyclobutanol group can be oxidized to form cyclobutanone.

  • Reduction: The imidazole ring can be reduced to form a diamine derivative.

  • Substitution: The chlorine atoms on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Cyclobutanone

  • Reduction: Diamine derivatives

  • Substitution: Various substituted imidazoles

Scientific Research Applications

1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol has several applications in scientific research:

  • Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

  • Material Science: The compound's unique structure makes it useful in the development of new materials with specific properties.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Comparison with Similar Compounds

1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol can be compared with other imidazole derivatives such as:

  • Imidazole: A simpler imidazole ring without substitutions.

  • 2-Methylimidazole: An imidazole ring with a methyl group.

  • 4,5-Dichloroimidazole: The dichloroimidazole component without the cyclobutanol group.

Uniqueness: The presence of the cyclobutanol group in this compound distinguishes it from other imidazole derivatives, providing unique chemical and physical properties.

Properties

IUPAC Name

1-[(4,5-dichloroimidazol-1-yl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2O/c9-6-7(10)12(5-11-6)4-8(13)2-1-3-8/h5,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJJGDFVCMXKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2C=NC(=C2Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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